2,6-Dimethoxybenzaldehyde oxime
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Overview
Description
2,6-Dimethoxybenzaldehyde oxime is an organic compound with the molecular formula C9H11NO3 It is derived from 2,6-dimethoxybenzaldehyde, which is a benzaldehyde derivative with two methoxy groups attached to the benzene ring The oxime functional group is characterized by the presence of a C=N-OH moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethoxybenzaldehyde oxime can be synthesized through the reaction of 2,6-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures. The general reaction scheme is as follows:
2,6-Dimethoxybenzaldehyde+Hydroxylamine Hydrochloride→2,6-Dimethoxybenzaldehyde Oxime+Water+Sodium Chloride
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key factors in industrial production would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxybenzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of 2,6-dimethoxybenzonitrile.
Reduction: Formation of 2,6-dimethoxybenzylamine.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
2,6-Dimethoxybenzaldehyde oxime has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting neurological conditions.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dimethoxybenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with proteins and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxybenzaldehyde oxime
- 3,5-Dimethoxybenzaldehyde oxime
- 2,6-Dihydroxybenzaldehyde oxime
Uniqueness
2,6-Dimethoxybenzaldehyde oxime is unique due to the specific positioning of the methoxy groups on the benzene ring, which can influence its reactivity and interaction with other molecules. This positioning can lead to different biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
(NE)-N-[(2,6-dimethoxyphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-8-4-3-5-9(13-2)7(8)6-10-11/h3-6,11H,1-2H3/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOQWBDLQYJOHM-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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